6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrazole intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyrazole derivatives: Compounds with similar pyrazole moiety.
Spiro compounds: Other spiro compounds with different ring systems
Uniqueness
What sets 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile apart is its unique spiro linkage, combining the properties of indole and pyrazole derivatives.
Properties
CAS No. |
844835-40-1 |
---|---|
Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4g/mol |
IUPAC Name |
6-amino-1'-benzyl-3-ethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C23H19N5O2/c1-2-17-19-21(27-26-17)30-20(25)16(12-24)23(19)15-10-6-7-11-18(15)28(22(23)29)13-14-8-4-3-5-9-14/h3-11H,2,13,25H2,1H3,(H,26,27) |
InChI Key |
MRNPRYUQGCPRRE-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.